molecular formula C11H17N5O2S B2742964 4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one CAS No. 869067-49-2

4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one

Cat. No.: B2742964
CAS No.: 869067-49-2
M. Wt: 283.35
InChI Key: JPONNRXRPGUPGG-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C11H17N5O2S and its molecular weight is 283.35. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Research on s-triazine derivatives, including 4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one, has shown that these compounds exhibit significant inhibitory action against carbonic anhydrase isoforms. Specifically, they are effective against the cytosolic isoforms hCA I and II, and the tumor-associated isoform hCA IX. This inhibition suggests potential in developing unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).

Antimicrobial Activity

Synthesized derivatives of 1,2,4-triazol-3-one, such as those involving this compound, have been evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antimicrobial activities against various microorganisms, indicating their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).

Polymer Synthesis

Triazine derivatives are utilized in Michael addition polymerizations with trifunctional amines, leading to the formation of novel linear poly(amido amine)s. These polymers, which include secondary and tertiary amines in their backbones, are synthesized through a reaction with compounds like 4-aminomethyl piperidine, showcasing the triazine derivative's relevance in polymer chemistry (Wang et al., 2005).

Anticancer Research

Compounds synthesized from triazine derivatives, incorporating piperazines and piperidines, have been explored for their anticancer properties. These compounds exhibit notable antiproliferative activity against various human cancer cell lines, suggesting their potential as leads in anticancer drug discovery (Mallesha et al., 2012).

Enzyme Interaction Studies

Studies on Lu AA21004, a novel antidepressant containing a 4-aminophenyl piperazine derivative, revealed insights into its metabolic pathway. This research, including the oxidative metabolism of such compounds, informs the development of drugs with similar structures (Hvenegaard et al., 2012).

Chemical Synthesis and Biological Evaluation

The synthesis of triazine-based derivatives for biological evaluation, including enzyme inhibition and antimicrobial testing, highlights the compound's potential in various pharmaceutical applications. Studies on 1,3,4-oxadiazole derivatives and their interaction with enzymes like butyrylcholinesterase exemplify this application (Khalid et al., 2016).

Properties

IUPAC Name

4-amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-8-10(18)16(12)11(14-13-8)19-7-9(17)15-5-3-2-4-6-15/h2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPONNRXRPGUPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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